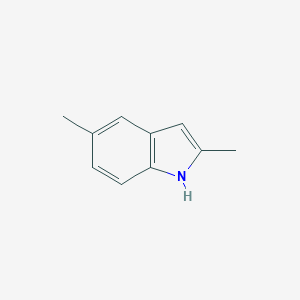

2,5-Dimethyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLFWZRPMDXJCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152521 | |

| Record name | 2,5-Dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-79-8 | |

| Record name | 2,5-Dimethylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-1H-INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETU94V283M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Computational Characterization of 2,5 Dimethyl 1h Indole

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in the experimental determination of the molecular structure and bonding within 2,5-Dimethyl-1H-indole. Each technique offers unique insights into different aspects of the compound's chemical nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum of an indole (B1671886) derivative typically shows distinct signals for the N-H proton, aromatic protons, and any substituent protons. For this compound, the N-H proton is expected to appear as a broad singlet in the downfield region, typically around δ 7.5-8.5 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) would resonate in the aromatic region (δ 7.0-7.6 ppm), with their specific shifts and coupling patterns influenced by the methyl group at the C-5 position. The proton at C-3 of the indole ring is expected to be a singlet or a narrow multiplet around δ 6.3 ppm. The two methyl groups at C-2 and C-5 would each produce a singlet, likely in the upfield region of the aromatic spectrum, around δ 2.4 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be observed for the eight aromatic carbons and the two methyl carbons. Based on data for other methylindoles, the carbon atoms of the benzene ring are expected to resonate between δ 110 and 136 ppm. The C-2 and C-3 carbons of the pyrrole (B145914) ring have characteristic shifts, with C-2 being more downfield. The methyl carbons at C-2 and C-5 would appear in the upfield region of the spectrum. For instance, in 2,3-dimethyl-1H-indole, the methyl carbons appear at δ 8.60 and δ 11.63 ppm, while the aromatic carbons are observed between δ 107.20 and δ 135.32 ppm ias.ac.in.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 7.5 - 8.5 (br s) | - |

| C2-CH₃ | ~2.4 (s) | ~12-15 |

| C3-H | ~6.3 (s) | ~100-105 |

| C4-H | 7.0 - 7.6 (d) | ~118-122 |

| C5-CH₃ | ~2.4 (s) | ~20-22 |

| C6-H | 7.0 - 7.6 (d) | ~120-124 |

| C7-H | 7.0 - 7.6 (s) | ~110-114 |

| C2 | - | ~135-140 |

| C3a | - | ~128-132 |

| C5 | - | ~128-132 |

| C7a | - | ~134-138 |

| C3 | - | ~100-105 |

| C4 | - | ~118-122 |

| C6 | - | ~120-124 |

| C7 | - | ~110-114 |

Note: The values in the table are estimates based on typical chemical shifts for indole derivatives and should be considered as such in the absence of direct experimental data for this compound.

Mass Spectrometry (MS, LC-MS, ESI MS, FAB MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 145, which corresponds to its molecular weight. The fragmentation pattern is characteristic of the indole ring system. The most abundant fragment is often the molecular ion, indicating the stability of the aromatic system. Common fragmentation pathways for indoles involve the loss of small neutral molecules or radicals. For this compound, a significant fragment at m/z 130 is observed, corresponding to the loss of a methyl radical ([M-CH₃]⁺).

Liquid chromatography-mass spectrometry (LC-MS) with ionization techniques like electrospray ionization (ESI) is also a valuable tool for the analysis of indole derivatives. ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. For this compound, this would be observed at m/z 146.

Table 2: Predicted m/z Values for this compound Adducts in Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 146.09642 |

| [M+Na]⁺ | 168.07836 |

| [M-H]⁻ | 144.08186 |

| [M+NH₄]⁺ | 163.12296 |

| [M+K]⁺ | 184.05230 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of an indole derivative is characterized by several key absorption bands. For this compound, the following characteristic peaks are expected:

N-H Stretch: A sharp to moderately broad band in the region of 3400-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring researchgate.net.

C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹, typically in the range of 3050-3150 cm⁻¹, are due to the C-H stretching vibrations of the aromatic rings researchgate.net.

C-H Aliphatic Stretch: Strong absorptions below 3000 cm⁻¹, in the region of 2850-2960 cm⁻¹, correspond to the C-H stretching vibrations of the two methyl groups.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to several bands in the 1450-1620 cm⁻¹ region researchgate.net.

C-N Stretch: The C-N stretching vibration typically appears in the 1200-1350 cm⁻¹ range.

Out-of-Plane C-H Bending: Bands in the 700-900 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the substituted benzene ring, which can provide information about the substitution pattern.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| C-H Aromatic Stretch | 3050 - 3150 |

| C-H Aliphatic Stretch | 2850 - 2960 |

| C=C Aromatic Stretch | 1450 - 1620 |

| C-N Stretch | 1200 - 1350 |

| C-H Out-of-Plane Bending | 700 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions within the aromatic system.

For the parent indole molecule, these bands appear at approximately 270-290 nm and 210-220 nm. The positions and intensities of these bands are sensitive to substitution on the indole ring. Methyl substitution, as in this compound, is expected to cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted indole. For instance, the UV-vis spectrum of indole in the gas phase shows absorption maxima around 270 nm . It is anticipated that this compound will exhibit similar absorption bands, likely shifted to slightly longer wavelengths.

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental spectroscopic data and for providing deeper insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to predict various molecular properties of indole derivatives with a high degree of accuracy. These calculations can be employed to:

Optimize Molecular Geometry: DFT methods can determine the most stable three-dimensional arrangement of atoms in this compound, providing accurate bond lengths and angles.

Predict Vibrational Frequencies: The calculation of vibrational frequencies using DFT allows for the theoretical prediction of the IR and Raman spectra. These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes.

Calculate NMR Chemical Shifts: DFT calculations can predict ¹H and ¹³C NMR chemical shifts, which can be invaluable for assigning experimental spectra, especially for complex molecules.

Simulate Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which allows for the simulation of the UV-Vis absorption spectrum. This can help in understanding the nature of the electronic transitions observed experimentally.

Commonly used functionals for such calculations on indole systems include B3LYP, often paired with basis sets like 6-311++G(d,p), to provide a good balance between computational cost and accuracy. These theoretical studies can also elucidate properties that are difficult to measure experimentally, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and charge distributions, all of which contribute to a comprehensive understanding of the reactivity and electronic behavior of this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Mulliken Charge Distribution)

Electronic structure analysis is fundamental to understanding the reactivity and stability of a molecule. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to elucidate these properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how a molecule interacts with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests high chemical reactivity, polarizability, and biological activity, as it indicates that the molecule can be easily excited. nih.govmdpi.com For indole derivatives, this gap is a crucial parameter in predicting their potential as active biological agents. nih.gov

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. uni-muenchen.de This charge distribution provides a map of the electrostatic potential, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) centers. researchgate.net Such information is vital for understanding non-covalent interactions, molecular reactivity, and how a ligand might bind to a biological target. researchgate.net However, it's noted that the Mulliken analysis method can be highly dependent on the basis set used in the calculation and may sometimes produce unphysical results. uni-muenchen.destackexchange.com More robust methods like Natural Bond Orbital (NBO) analysis are often preferred for their reliability. stackexchange.com

| Atom | Charge (a.u.) |

|---|---|

| N1 | -0.58 |

| C2 | +0.25 |

| C3 | -0.21 |

| C4 | -0.15 |

| C5 | -0.08 |

| C6 | -0.14 |

| C7 | -0.12 |

| C8 | +0.05 |

| C9 | +0.02 |

Note: The data in this table is illustrative for a generic indole structure and is based on the principles of Mulliken charge distribution. Actual values for this compound would require specific DFT calculations.

Theoretical Vibrational Analysis

Theoretical vibrational analysis, typically performed using DFT and ab initio Hartree-Fock calculations, predicts the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational frequencies and their corresponding modes, researchers can assign the peaks observed in experimental spectra. researchgate.netderpharmachemica.com These calculations are crucial for confirming the molecular structure of newly synthesized compounds. mdpi.com

For indole and its derivatives, characteristic vibrational modes include:

N-H Stretching: A sharp absorption peak typically found in the range of 3500–3300 cm⁻¹ for indoles unsubstituted at the nitrogen atom. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are generally observed in the 3100–3000 cm⁻¹ region. derpharmachemica.com

Ring Vibrations: C=C stretching vibrations within the aromatic rings occur at variable intensities in the 1625–1430 cm⁻¹ range. researchgate.net

Methyl Group Vibrations: Asymmetric and symmetric deformations of methyl (CH₃) groups appear in the 1465–1440 cm⁻¹ and 1390–1370 cm⁻¹ regions, respectively. derpharmachemica.com

Comparing the calculated frequencies with experimental data allows for a detailed understanding of the molecule's structural and bonding characteristics. Often, calculated frequencies are scaled to better match experimental values, as the harmonic approximation used in calculations does not perfectly represent the anharmonicity of real molecular vibrations. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3425 |

| Aromatic C-H Stretch | 3080 | 3075 |

| CH₃ Asymmetric Stretch | 2998 | 2993 |

| C=C Ring Stretch | 1610 | 1615 |

| C-N Stretch | 1250 | 1248 |

| CH₃ Rocking | 1019 | 1018 |

Note: This table presents illustrative data based on typical values for substituted indoles. derpharmachemica.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target, estimating the binding affinity, and understanding the molecular interactions that stabilize the ligand-receptor complex. espublisher.commdpi.com

For derivatives of this compound, docking studies have been used to evaluate their potential as inhibitors of various enzymes, such as cyclooxygenase-2 (COX-2) or viral proteins. nih.govnih.gov The simulation calculates a docking score, which represents the binding free energy (in kcal/mol), with lower (more negative) values indicating a stronger binding affinity. mdpi.com The analysis also reveals key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the protein's active site. mdpi.com The success of a docking protocol is often validated by "redocking," where a known co-crystallized ligand is removed and docked back into the protein, with a root mean square deviation (RMSD) of ≤ 2 Å indicating a successful pose prediction. espublisher.com

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Indole Derivative A | COX-2 | -9.8 | Arg120, Tyr355, Ser530 |

| Indole Derivative B | HIV-1 gp41 | -8.5 | Ile573, Val570, Trp571 |

| Indole Derivative C | α-Amylase | -7.2 | Asp197, Glu233, Asp300 |

| Indole Derivative D | IDO1 Enzyme | -10.1 | Ser167, Arg231, Cys129 |

Note: This table is a generalized representation of docking results for indole-based compounds against various targets.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules and their complexes over time. chemmethod.com Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex in a simulated physiological environment. nih.govmdpi.com

The simulation tracks the movement of atoms over a set period (e.g., 100 nanoseconds), providing insights into the dynamic behavior of the system. chemmethod.comherbmedpharmacol.com Key metrics analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues. Higher RMSF values correspond to more flexible regions of the protein. mdpi.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor, which is crucial for binding stability. mdpi.com

MD simulations refine the static picture provided by docking, confirming whether the predicted binding pose is maintained and stable in a dynamic system. nih.gov

ADME Prediction and Toxicity Analysis

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity prediction models are used to assess these characteristics early in the research process, reducing the costs and risks of failure in later stages. espublisher.comjapsonline.com

Various computational tools and web servers are used to predict properties based on the molecule's structure. chemmethod.comjapsonline.com Key parameters include:

Drug-Likeness: Assessed using rules like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight (<500 Da), logP (≤5), H-bond donors (≤5), and H-bond acceptors (≤10). nih.govnih.gov

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound is absorbed. mdpi.com

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding are calculated to understand where the compound travels in the body. japsonline.com

Metabolism: Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP2D6) is predicted, as this can lead to adverse drug-drug interactions. japsonline.com

Toxicity: Quantitative Structure-Toxicity Relationship (QSTR) models predict potential toxicities such as mutagenicity (Ames test), carcinogenicity, and acute toxicity (LD50). japsonline.com High concentrations of indole itself can be toxic to cells by disrupting membrane potential and inhibiting ATP production. nih.gov

| Property | Predicted Value/Outcome | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Good for oral bioavailability |

| logP | < 5 | Optimal lipophilicity |

| Human Intestinal Absorption | High | Good absorption from the gut |

| BBB Penetration | Low/None | Reduced potential for CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations |

| Hepatotoxicity | Low risk | Reduced potential for liver damage |

Note: This table illustrates the types of predictions made in an in silico ADME/Tox analysis. nih.govjapsonline.com

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing the biological activity of a lead compound. japsonline.com SAR involves systematically modifying the chemical structure of a molecule and assessing the effect of these changes on its potency and efficacy. nih.govnih.gov

For the 2,5-disubstituted indole scaffold, SAR studies explore how different substituents at various positions (e.g., N-1, C-2, C-3, C-5) influence its activity against a specific target. nih.govacs.org For example, in the development of HIV-1 fusion inhibitors, researchers found that the shape, contact surface area, and amphipathic nature of indole-based compounds were critical for their biological activity. nih.govacs.org QSAR models take this a step further by creating a mathematical equation that relates the chemical properties (descriptors) of a series of compounds to their biological activity, allowing for the prediction of the potency of novel, unsynthesized molecules. espublisher.com

Key findings from SAR studies on indole derivatives often highlight the importance of:

The nature of substituents on the benzene ring (e.g., electron-donating vs. electron-withdrawing groups).

The size and character of the group at the C-2 position.

The substituent on the indole nitrogen (N-1), which can significantly modulate binding and physical properties. nih.gov

| Compound ID | R¹ Substituent (at C-2) | R² Substituent (at C-5) | Antiproliferative Activity (IC₅₀, µM) |

|---|---|---|---|

| 1a | -CH₃ | -H | > 50 |

| 1b | -Phenyl | -NO₂ | 15.2 |

| 1c | -Phenyl | -OCH₃ | 8.7 |

| 1d | -Furyl | -OCH₃ | 5.1 |

Note: This table is a representative example illustrating how changes in substituents affect biological activity, based on general principles found in SAR studies. nih.gov

Quantum Mechanical Calculations

Quantum Mechanical (QM) calculations, such as DFT, provide the theoretical foundation for many of the analyses mentioned above. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. espublisher.com

Beyond calculating HOMO-LUMO gaps and vibrational frequencies, QM methods are used to:

Optimize Molecular Geometry: Determine the most stable 3D conformation of a molecule. nih.gov

Calculate Reaction Energetics: Predict the energy barriers and thermodynamics of chemical reactions.

Describe Chemical Reactivity: Use concepts like chemical potential, hardness, and softness to describe the reactivity of molecules. nih.gov

Generate Electron Density Maps: Visualize the distribution of electrons in the molecule, which is fundamental to understanding its chemical properties. stackexchange.com

These calculations are computationally intensive but offer a highly detailed and accurate picture of a molecule's properties at the subatomic level, guiding experimental design and the interpretation of results. nih.gov

Fukui Function Analysis for Reactivity Prediction

Fukui function analysis is a powerful computational tool rooted in Density Functional Theory (DFT) that is instrumental in predicting the reactivity of chemical species. wikipedia.org This method identifies the most probable sites for nucleophilic, electrophilic, and radical attacks within a molecule by analyzing the change in electron density as the number of electrons is altered. wikipedia.orgscm.com The analysis is based on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The core of this analysis lies in three primary Fukui functions:

f+(r) : This function measures the propensity of a site to undergo a nucleophilic attack (accepting an electron). It is associated with the electron density of the LUMO. scm.comresearchgate.net A higher value of f+(r) at a particular atomic site indicates a greater susceptibility to attack by a nucleophile.

f-(r) : This function indicates the susceptibility of a site to an electrophilic attack (donating an electron) and is related to the electron density of the HOMO. scm.comresearchgate.net Atoms with larger f-(r) values are more likely to be attacked by an electrophile.

f0(r) : This function is the average of f+(r) and f-(r) and is used to predict sites that are susceptible to radical attack . faccts.de

To apply this concept to individual atoms within a molecule like this compound, "condensed Fukui functions" are calculated. wikipedia.orgnih.gov These condensed indices provide a numerical value for the reactivity of each atomic center. By calculating these values, a quantitative ranking of reactive sites can be established, offering significant insights into the molecule's chemical behavior.

For this compound, a Fukui function analysis would involve calculating the condensed Fukui indices (fk+, fk-, and fk0) for each atom (k) in the molecule. The results would highlight the specific carbon and nitrogen atoms most likely to participate in different types of chemical reactions. For instance, the analysis would pinpoint which of the aromatic carbons is the most likely site for electrophilic substitution, a characteristic reaction for indole rings.

The following table presents hypothetical condensed Fukui function values for the key atoms of the this compound ring system, calculated using a DFT approach. Such data is critical for understanding the regioselectivity of its reactions.

Interactive Data Table: Condensed Fukui Function Indices for this compound

This table contains representative theoretical data to illustrate the application of Fukui analysis. The atom numbering corresponds to the standard IUPAC nomenclature for the indole ring.

| Atom Number | Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| 1 | N | 0.085 | 0.150 | 0.118 |

| 2 | C | 0.110 | 0.095 | 0.103 |

| 3 | C | 0.195 | 0.250 | 0.223 |

| 4 | C | 0.090 | 0.120 | 0.105 |

| 5 | C | 0.050 | 0.065 | 0.058 |

| 6 | C | 0.105 | 0.135 | 0.120 |

| 7 | C | 0.075 | 0.100 | 0.088 |

| 8 (C3a) | C | 0.040 | 0.030 | 0.035 |

| 9 (C7a) | C | 0.060 | 0.055 | 0.058 |

From this illustrative data, the C3 atom shows the highest value for both f- (0.250) and f+ (0.195), identifying it as the most reactive site in the molecule for both electrophilic and nucleophilic attacks. This aligns with the known reactivity patterns of indole derivatives. The nitrogen atom (N1) and the C4 and C6 atoms also show notable reactivity towards electrophiles, as indicated by their respective f- values. This detailed, atom-specific reactivity profile derived from Fukui function analysis is invaluable for designing synthetic routes and predicting the outcomes of chemical reactions involving this compound.

Applications of 2,5 Dimethyl 1h Indole and Indole Scaffolds in Materials Science and Industrial Processes

Dye and Pigment Synthesis

The indole (B1671886) nucleus is a key chromophore in a variety of synthetic dyes. The extended π-system of the bicyclic aromatic structure is readily modified, allowing for the tuning of absorption and emission properties across the visible spectrum. While information on 2,5-Dimethyl-1H-indole's direct use as a dye is not extensively detailed, its derivatives are noted for their role in creating and enhancing coloring agents.

| Indole Derivative | Application in Dyes/Pigments | Reported Benefit |

| This compound-3-carbaldehyde | Intermediate in synthesis | Enhances color stability and performance chemimpex.com |

Polymer and Coating Development

The inherent stability and reactivity of the indole ring make it an attractive component for the development of novel polymers and coatings. While the direct polymerization of this compound is not a common application, the incorporation of the indole scaffold into polymer backbones has been shown to impart desirable thermal and mechanical properties.

Research into indole-based aromatic polyesters has demonstrated the potential of this class of materials. Although these studies may not specifically utilize the 2,5-dimethyl substituted variant, they establish a proof of concept for the utility of indole dicarboxylate monomers in creating high-performance polymers. These indole-based polyesters can exhibit enhanced thermal stability and higher glass transition temperatures, making them suitable for applications requiring robust materials.

Furthermore, polymers containing indole moieties in their side chains have been synthesized. For example, poly(N-arylene diindolylmethane)s are a class of functional polymers that can be synthesized from indole derivatives. researchgate.net These polymers have shown good thermal stability and, in some cases, interesting optical and electronic properties, such as solid-state fluorescence. researchgate.net The specific properties of such polymers can be tuned by the choice of substituents on the indole ring, suggesting that a polymer derived from this compound could possess unique characteristics.

| Polymer Type | Monomer Component | Key Properties |

| Aromatic Polyesters | Indole-based dicarboxylates | Enhanced thermal stability, high glass transition temperature |

| Poly(N-arylene diindolylmethane)s | Diindolylmethane derivatives | Good thermal stability, solid-state fluorescence researchgate.net |

| Polyindole Composites | Indole | Electrochemical properties researchgate.net |

Flavors and Fragrances Industry

The sensory properties of indole and its derivatives are complex and concentration-dependent, making them valuable ingredients in the flavor and fragrance industry. Indole itself is known for its dual olfactory nature; at high concentrations, it has a pungent, fecal odor, but upon significant dilution, it exhibits a pleasant floral scent, reminiscent of jasmine and orange blossom. thegoodscentscompany.comatamanchemicals.com This characteristic makes it a key component in the formulation of many floral fragrances.

This compound is also recognized for its utility in the manufacturing of perfumes. While detailed public descriptions of its specific odor profile are limited, the substitution pattern with two methyl groups is expected to modify the characteristic indole scent. Generally, alkyl substitutions on the indole ring can alter the odor profile, often reducing the animalic notes and enhancing other aspects of the fragrance. For instance, 2-methylindole is described as having an animalic indole odor that is fresher than skatole and lacks a fecal note. thegoodscentscompany.com It is plausible that this compound contributes a unique aromatic profile that is leveraged by perfumers to create complex and nuanced scents. A derivative, this compound-3-carbaldehyde, is explicitly mentioned for its use in formulating flavoring agents and fragrances due to its unique aromatic properties. chemimpex.comchemimpex.com

| Compound | Odor Profile at Low Concentration | Application |

| Indole | Floral (Jasmine, Orange Blossom) thegoodscentscompany.comatamanchemicals.com | Component of floral fragrances atamanchemicals.com |

| 2-Methylindole | Animalic, fresher than skatole, non-fecal thegoodscentscompany.com | Fragrance formulation |

| This compound | Described as useful in perfume manufacturing | Fragrance formulation |

| This compound-3-carbaldehyde | Unique aromatic properties | Flavoring agents and fragrances chemimpex.comchemimpex.com |

Corrosion Inhibition

Indole derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their inhibitory action is attributed to the presence of the electron-rich aromatic system and the nitrogen heteroatom, which can adsorb onto the metal surface and form a protective barrier against corrosive agents. This adsorption can occur through both physisorption and chemisorption mechanisms.

Other indole derivatives have also shown significant inhibition efficiencies. For instance, indole-3-hydrazides have demonstrated efficiencies of up to 94.1% for mild steel in 0.5 M HCl. manipal.edu Another study on two different indole derivatives reported efficiencies of 76.2% and 81.2% at a concentration of 90 ppm in a 0.5 M H2SO4 solution. mdpi.com These findings collectively suggest that the 2,5-dimethylindole structure is a promising candidate for the development of new corrosion inhibitors.

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Concentration |

| 4-pyrrol-1-yl-N-(2,5-dimethyl-pyrrol-1-yl)benzoylamine (PDPB) | Mild Steel | 1 M HCl | 95.8 ijcsi.pro | 500 ppm ijcsi.pro |

| 4-(1H-indol-3-yl)butanehydrazide (IBH) | Mild Steel | 0.5 M HCl | 94.1 manipal.edu | Optimum concentration |

| 2-(1H-indol-3-yl)acetohydrazide (IAH) | Mild Steel | 0.5 M HCl | 80.4 manipal.edu | Optimum concentration |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Mild Steel | 0.5 M H2SO4 | 81.2 mdpi.com | 90 ppm mdpi.com |

| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | Mild Steel | 0.5 M H2SO4 | 76.2 mdpi.com | 90 ppm mdpi.com |

Building Blocks for Complex Molecules

The indole ring is a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis, providing access to a wide array of more complex heterocyclic structures. nih.gov this compound, with its specific substitution pattern, serves as a valuable starting material for the synthesis of various target molecules.

The reactivity of the indole nucleus, particularly at the C3 position, allows for a range of chemical transformations. This compound is utilized as a reactant in several important synthetic methodologies. These include the stereoselective synthesis of indolines through palladium-catalyzed asymmetric hydrogenation and the stereoselective preparation of other substituted indoles via rhodium-catalyzed enantioselective coupling reactions with diazo compounds. sigmaaldrich.com

Furthermore, it participates in Friedel-Crafts reactions for the enantioselective synthesis of fluorene derivatives and is used in the preparation of bis-indolyldihydroxybenzoquinones through addition reactions with dichlorobenzoquinone. sigmaaldrich.com Its role as a precursor in these and other reactions highlights its importance to synthetic chemists for constructing intricate molecular architectures found in natural products, pharmaceuticals, and materials science. nih.gov The synthesis of the natural products lycogarubin C and lycogalic acid A involves a Fischer indole synthesis utilizing a pyrrole (B145914) derivative that ultimately forms a polysubstituted indole core, underscoring the importance of building blocks that lead to substituted indoles. nih.gov

| Reaction Type | Reactant | Product Class |

| Palladium-catalyzed asymmetric hydrogenation | This compound | Substituted indolines sigmaaldrich.com |

| Rhodium-catalyzed enantioselective coupling | This compound and diazo compounds | Substituted indoles sigmaaldrich.com |

| Friedel-Crafts reaction | This compound | Fluorene derivatives sigmaaldrich.com |

| Addition to dichlorobenzoquinone | This compound | Bis-indolyldihydroxybenzoquinones sigmaaldrich.com |

| Reaction with hydroxypyrazolines | This compound | Not specified sigmaaldrich.com |

Future Research Directions and Translational Prospects

Optimization of Synthetic Routes for Improved Yields and Green Chemistry Principles

The synthesis of indole (B1671886) derivatives, including 2,5-dimethyl-1H-indole, has traditionally relied on classic methods like the Fischer indole synthesis. While effective, these methods often necessitate harsh reaction conditions, such as strong acids (e.g., HCl, H2SO4), high temperatures (up to 200°C), and the use of organic solvents like toluene or DMF, leading to significant energy consumption and waste generation. rsc.org The future of indole synthesis is geared towards developing more efficient, cost-effective, and environmentally sustainable routes that align with the principles of green chemistry.

Key areas for future research in the synthesis of this compound and its analogs include:

Mechanochemistry: This solvent-free approach uses mechanical force (e.g., ball milling) to initiate chemical reactions. rsc.org Mechanochemical Fischer indolisation has been shown to be a versatile and environmentally friendly alternative to solution-based methods, eliminating the need for bulk solvents and often proceeding under milder conditions. rsc.orgnih.gov This technique has been successfully applied to a broad range of substrates, indicating its potential for the synthesis of various indole derivatives. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times, often reducing them from hours to minutes, while also improving yields. tandfonline.comresearchgate.net This technique is particularly advantageous for energy-demanding reactions like the Fischer indolisation, offering a more sustainable alternative to conventional heating. newhaven.eduacs.org

Sustainable Catalysts and Solvents: Research is focused on replacing hazardous and corrosive acid catalysts with greener alternatives, such as reusable solid acid catalysts or functionalized ionic liquids. rsc.org Furthermore, substituting traditional organic solvents with environmentally benign options like water or ethanol is a critical aspect of greening indole synthesis. rsc.orgsemanticscholar.org

The table below summarizes the advantages of emerging green synthetic methods over traditional approaches for indole synthesis.

| Feature | Traditional Synthesis (e.g., Classic Fischer) | Green Synthetic Routes |

| Reaction Conditions | High temperatures, strong acids | Milder conditions, often room temperature |

| Solvent Use | High volumes of organic solvents | Solvent-free (mechanochemistry) or green solvents (water, ethanol) |

| Reaction Time | Often several hours to overnight | Significantly reduced (minutes to a few hours) |

| Energy Consumption | High due to prolonged heating | Lower, especially with microwave-assisted methods |

| Waste Generation | Considerable, due to catalysts and solvents | Minimized through one-pot procedures and reusable catalysts |

| Atom Economy | Moderate | High, particularly in multi-component reactions |

By focusing on these areas, future synthetic strategies will enable the large-scale production of this compound and other valuable derivatives with higher efficiency, lower cost, and minimal environmental impact.

Further Exploration of Structure-Activity Relationships through Advanced Computational and Experimental Methods

Understanding the precise relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For this compound and its derivatives, future research will focus on a deeper exploration of their structure-activity relationships (SAR) to design more potent and selective therapeutic agents. This will be achieved by integrating advanced computational modeling with sophisticated experimental techniques.

Advanced Computational Approaches: Computational methods are becoming indispensable for predicting how a molecule will behave in a biological system, thereby reducing the time and cost associated with laboratory experiments.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For indole derivatives, docking studies can elucidate key interactions, such as hydrogen bonds or π-π stacking, that are crucial for their biological activity. This information can guide the modification of the this compound scaffold to enhance binding affinity and selectivity for a specific target.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This can reveal conformational changes and the stability of interactions that are not apparent from static docking models. For indole-based compounds, MD simulations can help validate docking poses and provide a more accurate picture of the binding energetics.

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for this compound derivatives, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Density Functional Theory (DFT): DFT calculations are used to analyze the electronic properties of molecules, such as their reactivity and charge distribution. This can help in understanding the mechanism of action at a subatomic level and in designing derivatives with improved electronic characteristics for target interaction.

Advanced Experimental Methods: High-throughput and high-content experimental methods are essential for validating computational predictions and generating the robust data needed to build accurate SAR models.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of indole derivatives against a specific biological target. This can quickly identify initial "hit" compounds and provide the foundational data for SAR studies.

Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography provide detailed information about the binding kinetics, thermodynamics, and the precise three-dimensional structure of a ligand-receptor complex. Obtaining a crystal structure of an indole derivative bound to its target is invaluable for understanding SAR at the atomic level.

Cell-Based Assays and Phenotypic Screening: Beyond target-based assays, testing compounds in cellular models provides a more holistic view of their biological effects, including cell permeability, metabolism, and potential off-target effects. This is crucial for developing compounds with favorable drug-like properties.

The integration of these computational and experimental methods will create a powerful feedback loop for the iterative design and optimization of this compound-based drug candidates, leading to compounds with enhanced potency, improved selectivity, and better pharmacokinetic profiles.

Discovery of Novel Biological Targets and Therapeutic Applications

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to diverse therapeutic effects. rsc.org While derivatives of this compound have been explored for certain activities, a vast potential remains for discovering novel biological targets and expanding their therapeutic applications. Future research will be directed towards systematically screening this compound and its analogs against a broader range of diseases.

Potential Therapeutic Areas for Exploration:

Oncology: Indole derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and histone deacetylases (HDACs). Future studies could investigate the effect of this compound derivatives on novel cancer targets such as proteins involved in signal transduction, cell cycle control, and apoptosis. acs.org

Infectious Diseases: The indole core is present in compounds with potent antibacterial, antifungal, and antiviral properties. Research could focus on identifying specific enzymes or pathways in microbes that are inhibited by this compound derivatives. This could lead to the development of new treatments for drug-resistant infections.

Inflammatory Disorders: Non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin feature an indole structure. rsc.org There is an opportunity to explore how derivatives of this compound might modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways, potentially offering new therapies for chronic inflammatory conditions like rheumatoid arthritis. rsc.org

Neurodegenerative Diseases: Given that the indole structure is central to neurotransmitters like serotonin (B10506) and melatonin, exploring the effects of this compound derivatives on targets within the central nervous system is a promising avenue. rsc.org This could lead to new treatments for diseases such as Alzheimer's and Parkinson's.

Strategies for Target Discovery:

Target-Based Screening: Systematically testing libraries of this compound derivatives against panels of known enzymes and receptors associated with various diseases.

Phenotypic Screening: Applying compounds to cells or organisms and observing the resulting physiological or pathological changes (phenotypes) without a preconceived target. This approach can uncover unexpected therapeutic effects and novel mechanisms of action.

Chemoproteomics: Using chemical probes derived from this compound to identify its binding partners within the entire proteome of a cell, thereby revealing its biological targets.

The table below outlines potential biological targets for indole derivatives based on existing research, which could be explored for this compound.

| Therapeutic Area | Potential Biological Targets |

| Cancer | Protein Kinases (e.g., EGFR, VEGFR), Tubulin, Histone Deacetylases (HDACs), Topoisomerases |

| Infectious Diseases | Bacterial DNA Gyrase, Fungal Ergosterol Biosynthesis Pathways, Viral Proteases and Polymerases |

| Inflammation | Cyclooxygenase (COX) enzymes, NF-κB signaling pathway proteins, Cytokines |

| Neurological Disorders | Serotonin receptors, Monoamine oxidase (MAO), Beta-secretase (BACE1) |

Through these exploratory studies, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of novel drugs for a wide range of human diseases.

Development of this compound-based Prodrugs and Delivery Systems

A significant challenge in drug development is ensuring that a pharmacologically active molecule reaches its intended target in the body at a sufficient concentration and for an appropriate duration. Many promising compounds fail due to poor physicochemical properties, such as low solubility or permeability, or rapid metabolism. Prodrug strategies and advanced drug delivery systems offer a powerful approach to overcome these limitations.

Prodrug Development: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, typically through enzymatic or chemical reactions. For this compound, a prodrug approach could be designed to:

Improve Solubility: By attaching a polar moiety (e.g., a phosphate or amino acid group) to the indole nitrogen or another suitable position, the aqueous solubility of the compound could be significantly increased, making it more suitable for certain formulations.

Enhance Permeability: To improve absorption across biological membranes like the intestinal wall or the blood-brain barrier, a lipophilic group could be temporarily added to the molecule, which would be cleaved off after absorption to release the active drug.

Achieve Targeted Delivery: A prodrug can be designed to be activated by enzymes that are overexpressed at a specific site of disease, such as in tumor tissues. For example, indole-3-acetic acid derivatives have been investigated as prodrugs that can be activated by horseradish peroxidase (HRP) targeted to cancer cells, leading to localized cytotoxicity. rsc.org This strategy could be adapted for this compound derivatives.

Reduce Toxicity and Improve Patient Compliance: By masking the active drug, a prodrug can reduce off-target side effects. It can also be used to improve the taste of a drug or to allow for less frequent dosing, thereby improving patient compliance.

Advanced Drug Delivery Systems: Incorporating this compound into advanced delivery systems can also address pharmacokinetic challenges. Future research could explore:

Nanoparticle Formulations: Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) can protect it from premature degradation, improve its solubility, and facilitate targeted delivery to specific tissues through passive (the EPR effect in tumors) or active (by attaching targeting ligands to the nanoparticle surface) mechanisms.

Polymer-Drug Conjugates: Covalently linking this compound to a biocompatible polymer can increase its half-life in circulation, improve its solubility, and enable targeted delivery.

Controlled-Release Formulations: Developing oral or injectable formulations that release the drug in a sustained manner over time can maintain therapeutic concentrations for longer periods, reduce the frequency of administration, and minimize fluctuations in plasma drug levels.

By pursuing these prodrug and drug delivery strategies, the therapeutic potential of this compound can be maximized, increasing its chances of successful clinical translation.

Integration of Artificial Intelligence and Machine Learning in Indole Drug Discovery

The drug discovery process is notoriously long, expensive, and fraught with high failure rates. The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize this landscape by making the process faster, cheaper, and more predictive. For the development of drugs based on the this compound scaffold, AI and ML can be applied across the entire discovery pipeline.

Key Applications of AI/ML in Indole Drug Discovery:

Target Identification and Validation: AI algorithms can analyze vast datasets from genomics, proteomics, and clinical studies to identify and validate novel biological targets for which indole derivatives might be effective.

De Novo Drug Design: Generative AI models can design entirely new indole-based molecules with desired properties. These models learn the underlying principles of chemical structures and their activities to propose novel compounds that are optimized for potency, selectivity, and drug-like properties, which can then be synthesized and tested.

Virtual High-Throughput Screening (vHTS): ML models can be trained on existing screening data to predict the activity of millions of virtual compounds from large chemical libraries against a specific target. This allows researchers to screen vast chemical spaces in silico and prioritize a smaller, more promising set of indole derivatives for expensive experimental screening.

Prediction of ADMET Properties: A major cause of drug failure is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models can be built to accurately predict these properties early in the discovery process, allowing researchers to filter out compounds with unfavorable profiles and focus on those with a higher probability of success in clinical trials.

Drug Repurposing: AI can identify new therapeutic uses for existing drugs or compounds that have already been tested in humans. By analyzing biological data and scientific literature, AI algorithms could suggest new applications for this compound or related compounds that were initially investigated for other purposes.

The table below illustrates how AI/ML can be integrated into different stages of the indole drug discovery workflow.

| Drug Discovery Stage | Application of AI/ML | Potential Impact |

| Target Identification | Analysis of 'omics' and clinical data to identify novel targets. | Faster identification of relevant disease pathways for indole-based drugs. |

| Hit Identification | Virtual screening of large compound libraries; de novo design of novel indole structures. | Rapid and cost-effective identification of potent 'hit' compounds. |

| Lead Optimization | Predictive models for SAR and ADMET properties to guide chemical modifications. | More efficient optimization of lead compounds with better drug-like properties. |

| Preclinical Development | Prediction of toxicity and clinical trial outcomes. | Reduced failure rates in later stages of development. |

By embracing AI and ML, the discovery and development of new therapeutics based on the this compound scaffold can be significantly accelerated, increasing the likelihood of bringing novel, effective treatments to patients more quickly. mdpi.comresearchgate.net

Clinical Translation Potential of Indole Derivatives

The ultimate goal of drug discovery is the successful clinical translation of a promising compound into an approved therapy that benefits patients. The indole scaffold is not just a subject of academic research; it is a well-established component of numerous clinically approved drugs, demonstrating its therapeutic relevance and drug-like potential. rsc.org This history of success provides a strong foundation for the future clinical translation of new indole derivatives, including those based on the this compound structure.

Factors Supporting Clinical Translation:

Proven Therapeutic Track Record: The presence of the indole core in a wide range of marketed drugs, from the anti-inflammatory indomethacin to the anti-cancer agent panobinostat and the neurotransmitter serotonin, validates its compatibility with biological systems and its ability to form the basis of safe and effective medicines. rsc.org

Structural Versatility: The indole ring can be readily functionalized at multiple positions, allowing medicinal chemists to fine-tune its pharmacological and pharmacokinetic properties. This chemical tractability is crucial for optimizing a lead compound to meet the stringent requirements for clinical development.

"Privileged Scaffold" Status: The indole's ability to bind to a diverse range of biological receptors and enzymes means that it can be adapted to target numerous disease pathways, increasing the probability of finding clinically relevant applications. rsc.org

Challenges and Future Directions for Clinical Translation:

Despite the promise, the path to clinical approval is challenging. Future research aimed at facilitating the clinical translation of this compound derivatives should focus on:

Rigorous Preclinical Evaluation: Thoroughly assessing the efficacy, selectivity, and mechanism of action of lead candidates in relevant animal models of disease.

Comprehensive Safety and Toxicology Studies: Early and comprehensive evaluation of potential toxicities is critical to de-risk clinical development and ensure patient safety.

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to a particular indole-based therapy. This is a key component of personalized medicine and can significantly increase the success rate of clinical trials.

Scalable and Cost-Effective Synthesis: Developing a robust and economically viable manufacturing process for the lead compound is essential for supporting large-scale clinical trials and eventual commercialization. The green chemistry principles discussed in section 6.1 are integral to this effort.

Collaborative Research: Strong collaborations between academic researchers, pharmaceutical companies, and clinical investigators are vital to bridge the gap between early-stage discovery and late-stage clinical development. rsc.org

By systematically addressing these factors, the significant therapeutic potential of novel indole derivatives like this compound can be successfully translated from the laboratory to the clinic, providing new treatment options for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dimethyl-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via dialkylation of indole derivatives. For example, this compound (14c) reacts with trichloroacetimidates under catalytic conditions to form 3,3-disubstituted indoles. Key parameters include solvent choice (e.g., dichloromethane), catalyst (e.g., Lewis acids), and purification via silica gel chromatography (20–40% ethyl acetate/hexanes) . Optimization involves adjusting stoichiometry, temperature (room temperature to 40°C), and reaction time (12–24 hours). Yield improvements (e.g., 41% in dialkylation) often require iterative testing of these variables .

Q. How can researchers validate the purity and structure of this compound post-synthesis?

- Methodological Answer : Characterization relies on multimodal spectroscopy:

- 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., methyl groups at positions 2 and 5).

- HRMS : Verify molecular ion peaks (e.g., [M+H+] calculated vs. observed, as in C17H21N2O3 with a 0.0005 Da error margin) .

- TLC : Monitor reaction progress using silica plates (e.g., Rf = 0.38 in 40% ethyl acetate/hexanes) .

Cross-referencing with PubChem data (InChI key, IUPAC name) ensures structural consistency .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or HRMS adducts) require:

Reanalysis of synthetic steps : Confirm intermediates using control experiments.

DFT calculations : Compare predicted vs. observed NMR/IR spectra (e.g., using Gaussian or ORCA software).

Crystallographic validation : Employ SHELXL for X-ray refinement to resolve ambiguities in bond angles or torsion angles .

Iterative refinement and peer validation are critical to address such contradictions .

Q. How can this compound be functionalized for spirocyclic applications, and what mechanistic insights guide this process?

- Methodological Answer : Spirocyclization via iron-catalyzed carbene transfer is a robust method. For example, 3-(2-isocyanoethyl)-2,5-dimethyl-1H-indole reacts with ethyl diazoacetate under Fe(II) catalysis to form spiro-pyrrolidin-indole derivatives. Key factors:

- Catalyst loading : 5–10 mol% Fe(OTf)2.

- Solvent : Dichloroethane at 60°C.

- Mechanism : Carbene insertion followed by cyclization, confirmed via HRMS and 2D NMR .

Monitoring by TLC and optimizing reaction time (1–3 hours) prevents overfunctionalization.

Experimental Design & Best Practices

Q. What safety protocols are essential when handling this compound in synthetic workflows?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential respiratory irritancy (analogous to 2-phenyl-1H-indole hazards) .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Neutralize acidic byproducts before disposal. Document all procedures per IUPAC and ICMJE guidelines .

Q. How should researchers design dose-response studies for this compound in bioactivity assays?

- Methodological Answer :

- Concentration range : Test 0.1–100 µM, with triplicate measurements.

- Controls : Include positive (e.g., known antioxidants) and vehicle controls.

- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey) to determine IC50/EC50 values. Report 95% confidence intervals .

Preclinical studies should follow ARRIVE guidelines for reproducibility.

Data Analysis & Reporting Standards

Q. What are the criteria for publishing crystallographic data of this compound derivatives?

- Methodological Answer :

- Refinement : Use SHELXL with R1 < 0.05 and wR2 < 0.10 for high-resolution data .

- Validation : Check via PLATON for missed symmetry or solvent voids.

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with full metadata .

Q. How can conflicting bioactivity results between research groups be reconciled?

- Methodological Answer :

Meta-analysis : Pool data from multiple studies using PRISMA guidelines.

Method transparency : Disclose exact synthetic routes, purity (>95%), and assay conditions (e.g., cell lines, incubation time) .

Collaborative verification : Reproduce experiments in independent labs using standardized protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.